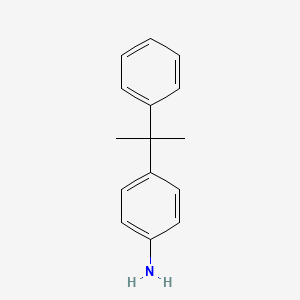

4-(2-Phenylpropan-2-yl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-phenylpropan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKAVHSHJVKFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989715 | |

| Record name | 4-(2-Phenylpropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-10-3 | |

| Record name | NSC35624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylpropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches to 4-(2-Phenylpropan-2-yl)aniline

Direct methods focus on forming the crucial carbon-carbon bond between the aniline (B41778) ring and the cumyl group.

The most common strategy for synthesizing this compound is the Friedel-Crafts alkylation of aniline with α-methylstyrene. This reaction is an electrophilic aromatic substitution where the aniline ring attacks a carbocation generated from the alkylating agent. The reaction typically yields a mixture of the desired para-substituted product along with the ortho-isomer and di-substituted products.

Various catalysts have been employed to facilitate the alkylation of aniline, aiming to improve yield and selectivity. Acid-treated clays (B1170129), such as Engelhard F-24, have been utilized as solid acid catalysts. Current time information in Bangalore, IN. These catalysts are effective in promoting the reaction between aniline and α-methylstyrene, although controlling selectivity can be challenging. The reaction using Engelhard F-24 clay typically occurs at elevated temperatures (423–463 K), as significant conversion is not observed at lower temperatures. rsc.org

Modern catalytic systems have been developed to achieve higher selectivity. For instance, the commercially available catalyst H₂O·B(C₆F₅)₃ has been shown to be highly selective for the para-C-alkylation of anilines with alkenes, including α-methylstyrene. nih.govresearchgate.net This method represents a significant advancement, offering a direct route to the desired para-isomer while minimizing the formation of ortho and N-alkylated byproducts. nih.govresearchgate.net Other advanced catalytic systems include palladium catalysts paired with bidentate S,O-ligands, which have been shown to promote highly para-selective C-H olefination of aniline derivatives, indicating a modern approach to selective functionalization. nih.gov

Interactive Table: Catalysts for Alkylation of Aniline

| Catalyst System | Alkylating Agent | Typical Conditions | Key Outcomes | Citations |

| Engelhard F-24 (Acid-treated clay) | α-Methylstyrene | 423–463 K | Mixture of mono- and di-alkylated products; low conversion below 423 K. | Current time information in Bangalore, IN.rsc.org |

| H₂O·B(C₆F₅)₃ | α-Methylstyrene | 60–100 °C, in solvents like DCE or CF₃CH₂OH | High selectivity for para-C-alkylation over ortho or N-alkylation. | nih.govresearchgate.net |

| ZnCl₂ / Acid | α-Methylstyrene | Reflux | Good yield (e.g., 78%) of 4-cumylaniline after purification. | |

| Pd / S,O-Ligand | Olefins | Mild Conditions | High para-selectivity for C-H olefination of anilines. | nih.gov |

| Y-type Zeolites | Lower Alkanols | 300–500 °C | Predominantly selective to the formation of para-alkylanilines. | google.com |

Acid catalysis is fundamental to the alkylation of aniline with α-methylstyrene. The reaction proceeds via an electrophilic aromatic substitution mechanism. A Brønsted or Lewis acid catalyst is used to protonate the α-methylstyrene, generating a stable tertiary carbocation (the cumyl cation). This electrophile is then attacked by the electron-rich aniline ring.

Lewis acids such as zinc chloride (ZnCl₂) have been used, often in conjunction with a protic acid, to catalyze the reaction. This method can provide good yields of 4-cumylaniline, although purification from byproducts is necessary. The use of solid acids like acid-treated clays and zeolites also falls under this category, offering advantages in terms of catalyst separation and reusability. Current time information in Bangalore, IN.google.com Strong Brønsted acids are also effective; however, highly acidic conditions can lead to catalyst deactivation through protonation of the aniline's amino group, which reduces the ring's nucleophilicity. libretexts.org The choice of acid catalyst and reaction conditions is crucial for balancing reactivity and selectivity, particularly to favor substitution at the para position over the ortho position.

Reductive amination is a powerful method for amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. nih.gov In the context of this compound synthesis, this would hypothetically involve the reaction of a suitable phenylpropanone precursor with ammonia (B1221849), followed by reduction.

Nucleophilic substitution offers another direct pathway to form the C-N bond necessary for this compound. In this approach, aniline acts as the nucleophile, attacking an electrophilic cumyl derivative. quora.com This can be achieved by reacting aniline with a cumyl compound containing a good leaving group, such as a halide or a sulfonate ester.

Research has shown that the nucleophilic substitution reaction of cumyl arenesulfonates with anilines can proceed via an Sₙ2 mechanism in solvents like acetonitrile. rsc.orgresearchgate.net This reaction involves the direct displacement of the arenesulfonate leaving group by the aniline nucleophile. In other solvents, such as methanol, the reaction may compete with an Sₙ1 pathway, which involves the formation of a cumyl carbocation intermediate. rsc.org Similarly, the reaction of aniline with a cumyl halide, like 2-chloro-2-phenylpropane, in the presence of a base to neutralize the generated acid, represents a direct application of this principle. fishersci.co.uk

Alkylation Reactions of Aniline Derivatives

Advanced Synthetic Techniques and Optimization

Continual efforts in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of this compound. A key area of optimization is maximizing the yield of the desired para isomer while minimizing ortho and di-substituted byproducts.

The use of specific catalysts to control regioselectivity is a major advancement. As mentioned, the H₂O·B(C₆F₅)₃ catalyst system provides excellent selectivity for the para position in the alkylation of anilines with alkenes. nih.govresearchgate.net This high selectivity is a significant improvement over traditional Friedel-Crafts conditions, which often result in difficult-to-separate isomeric mixtures.

Another advanced technique involves the use of synthetic Y-type zeolite catalysts. These materials can be tailored to selectively produce para-alkylanilines when reacting aniline with lower alkanols at controlled temperatures between 300°C and 500°C. google.com The defined pore structure of the zeolite is believed to favor the formation of the sterically less hindered para product.

Furthermore, reaction optimization can involve solvent-free conditions to reduce waste and simplify purification. For the synthesis of related diarylamines, solvent-free reactions have been shown to be effective, with crystallization induced post-reaction by adding a specific solvent mixture. Such procedural optimizations contribute to greener and more economical synthetic processes.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-N bonds. catalysis.blog The Buchwald-Hartwig amination, in particular, stands out as a versatile and widely used method for synthesizing aryl amines. catalysis.blogorganic-chemistry.org This reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. catalysis.blog

The synthesis of this compound can be envisioned through the Buchwald-Hartwig amination by coupling a 4-halo-(2-phenylpropan-2-yl)benzene derivative with an amine or ammonia equivalent. The reaction's success and efficiency are often contingent on the choice of palladium source, ligand, and base. For instance, Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources. beilstein-journals.orgmit.edu The selection of a suitable base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is crucial, especially when dealing with electron-rich aryl halides. beilstein-journals.org Microwave irradiation has also been employed to facilitate these reactions, often leading to good to excellent yields. beilstein-journals.org

The general catalytic cycle for the Buchwald-Hartwig amination is believed to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. nih.govwikipedia.orgsyr.edu

The steric hindrance posed by the 2-phenylpropan-2-yl group in the target molecule necessitates careful consideration of the ligand used in the palladium-catalyzed coupling. Bulky and electron-rich phosphine (B1218219) ligands have proven to be highly effective in promoting the amination of sterically hindered substrates. wikipedia.orgresearchgate.net These ligands facilitate the catalytic cycle by promoting the formation of the monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination. wikipedia.org

Several classes of ligands have been developed for this purpose:

Dialkylbiaryl phosphines: Developed by the Buchwald group, these ligands are known for their effectiveness in a wide range of amination reactions. researchgate.net

Ferrocene-derived and trialkyl phosphine ligands: Championed by the Hartwig group, these ligands also show remarkable activity. wikipedia.org

Biaryl phosphorinane ligands: Ligands like AlisonPhos and AliPhos have been shown to be highly effective for the coupling of hindered anilines with hindered aryl halides. acs.orgresearchgate.net

Carbazolyl-derived P,N-ligands and N-heterocyclic carbenes (NHCs): These have also been successfully employed in the amination of challenging substrates, including sterically hindered ones. organic-chemistry.orgcore.ac.uk

The choice of ligand can significantly impact the reaction's efficiency, allowing for the coupling of otherwise unreactive or challenging substrates under milder conditions. researchgate.netacs.org The development of these sophisticated ligands has greatly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org

| Ligand Class | Key Features | Application in Sterically Hindered Couplings | References |

|---|---|---|---|

| Dialkylbiaryl Phosphines (Buchwald) | Bulky and electron-rich | Highly effective for a broad range of substrates, including hindered ones. | researchgate.net |

| Ferrocene-derived/Trialkyl Phosphines (Hartwig) | Remarkably active | Facilitates coupling of a wide array of amines with various aryl halides. | wikipedia.org |

| Biaryl Phosphorinane Ligands (e.g., AlisonPhos, AliPhos) | Effective for hindered, electron-deficient anilines | Enables coupling of ortho- and ortho,ortho'-substituted anilines with hindered aryl halides. | acs.orgresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strongly donating | Allows for room-temperature amination of chloroarenes. | organic-chemistry.org |

Multicomponent Reaction Strategies for Aniline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer an efficient pathway to complex molecules. acs.orgacs.org For the synthesis of aniline derivatives, the Ugi and Passerini reactions are notable examples. georgiasouthern.eduwikipedia.orgorganic-chemistry.orgambeed.com

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org By using an appropriate aniline as the amine component, this reaction can be adapted to synthesize complex aniline derivatives. georgiasouthern.eduresearchgate.net

The Passerini reaction , one of the first isocyanide-based MCRs, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgambeed.com While not directly producing an aniline, modifications and subsequent transformations can lead to the desired aniline scaffold. For instance, a hydroxylamine-Passerini reaction followed by a hetero-Cope rearrangement has been developed for the modular assembly of 2-aminoaniline derivatives. acs.orgacs.org

These MCRs are highly valued for their atom economy, step efficiency, and ability to generate diverse molecular libraries for applications in medicinal chemistry and drug discovery. wikipedia.orgnih.gov

Continuous Flow Reactor Applications in Aniline Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including aniline derivatives. scielo.brnih.gov This methodology offers several advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher efficiency, and easier scalability. researchgate.netuniqsis.com

Flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, which can lead to increased yields and selectivity. researchgate.net For aniline synthesis, continuous flow systems have been applied to various reactions, including:

N-alkylation: Continuous flow processes have been developed for the N-methylation of aniline, achieving high conversions and selectivity for monoalkylated products. researchgate.net

N-arylation: A continuous flow strategy for the N-arylation of anilines using diaryliodonium salts has been demonstrated to be directly scalable. uniqsis.com

Reductive Amination: This reaction is well-suited for continuous flow, particularly when using catalytic hydrogenation, as it often proceeds cleanly without side-products. mdpi.comresearchgate.net

Handling of Hazardous Intermediates: Flow systems allow for the safe in-situ generation and consumption of hazardous intermediates, such as azides, which can be used in the synthesis of secondary amides from aniline derivatives. rsc.org

The application of flow chemistry to the synthesis of aniline derivatives demonstrates its potential for developing more sustainable and efficient manufacturing processes for fine chemicals and pharmaceuticals. nih.govresearchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic routes and designing new, more efficient ones.

Elucidation of Reaction Mechanisms in C-N Bond Formation

The mechanism of the Buchwald-Hartwig amination, a key reaction for C-N bond formation, has been extensively studied. nih.govthieme-connect.comimperial.ac.uk The generally accepted catalytic cycle involves the following key steps: nih.gov

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) species. This step is often the rate-determining step of the cycle. nih.gov

Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex. nih.gov

Reductive Elimination: The final step is the reductive elimination of the aryl amine from the palladium amido complex, which regenerates the active Pd(0) catalyst. nih.govresearchgate.net

| Step | Description | Significance | References |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Often the rate-determining step; initiates the catalytic cycle. | nih.govwikipedia.org |

| Amine Coordination & Deprotonation | The amine binds to the Pd(II) complex and is subsequently deprotonated by a base. | Forms the key palladium amido intermediate. | nih.gov |

| Reductive Elimination | The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. | The product-forming step; can be influenced by ligand electronics and sterics. | nih.govresearchgate.net |

Role of Catalytic Systems in Reaction Selectivity and Efficiency

A primary challenge in aniline alkylation is controlling the regioselectivity. The amino group (-NH₂) of aniline is a strong activating group, which can lead to multiple products. It directs electrophilic substitution to the ortho and para positions (C-alkylation) but is also a nucleophilic site itself, opening the door for N-alkylation. Furthermore, the basic nature of the amino group can lead to complexation with Lewis acid catalysts, effectively deactivating them and hindering the reaction. mt.com

To overcome these challenges, various catalytic systems have been developed. Solid acid catalysts, such as acid-treated clays, have proven effective in promoting selective C-alkylation. Research using the acid-treated clay catalyst Engelhard F-24 for the alkylation of aniline with α-methylstyrene demonstrated exclusive alkylation at the ortho and para positions, with no N-alkylation products detected. ias.ac.inresearchgate.net The reaction proceeds efficiently at elevated temperatures (423-463 K), with a high rate of conversion to the mono-alkylated product, this compound. ijcrt.org The subsequent reaction to form the di-alkylated product is significantly slower, an effect attributed to the steric hindrance imposed by the bulky cumyl group. ijcrt.org

Modern Lewis acid catalysts also offer high selectivity. The borane (B79455) catalyst tris(pentafluorophenyl)borane, particularly as a water adduct (H₂O·B(C₆F₅)₃), has been reported to be highly selective for the para-C-alkylation of anilines with alkenes. researchgate.net This system effectively avoids competing N-alkylation and ortho-C-alkylation pathways. The strategic choice of catalyst and reaction conditions is thus crucial for maximizing the yield of the desired para-isomer and minimizing unwanted byproducts. While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they often result in lower selectivity and generate corrosive waste, making solid acid and specialized Lewis acid systems more attractive for industrial applications. researchgate.net

Table 1: Catalytic Systems for the Alkylation of Aniline

| Catalyst | Alkylating Agent | Conditions | Key Findings on Selectivity & Efficiency |

|---|---|---|---|

| Acid-Treated Clay (Engelhard F-24) | α-Methylstyrene | 423-463 K | Exclusive C-alkylation (ortho and para); no N-alkylation. High conversion to mono-alkylated product. researchgate.netijcrt.org |

| H₂O·B(C₆F₅)₃ | 1-Methylstyrene | 100 °C, in CF₃CH₂OH/co-solvent | Highly selective for para-C-alkylation over N- and ortho-C-alkylation. researchgate.net |

| Acid Catalyst in Aqueous Medium | α-Methylstyrene | Elevated Temperature | Can be used to prepare the target compound under mild conditions. google.com |

Stereochemical Control in Alkylated Aniline Synthesis

The specific compound this compound is achiral, as the tertiary carbon of the 2-phenylpropan-2-yl group is not a stereocenter. However, the principles of stereochemical control are fundamental in the broader context of synthesizing other alkylated anilines, particularly those with pharmaceutical relevance where a specific enantiomer is required. core.ac.uk Asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms, producing a chiral molecule as a single enantiomer or with a significant enantiomeric excess.

The primary method for achieving stereocontrol in this context is the asymmetric Friedel-Crafts alkylation. This is accomplished by using a chiral catalyst that creates a chiral environment during the crucial C-C bond-forming step. The catalyst interacts with the reactants to favor one pathway of attack over another, leading to the preferential formation of one enantiomer.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral organocatalysts, which are small, metal-free organic molecules, can effectively induce stereoselectivity. For instance, chiral imidazolidinone salts have been successfully employed as catalysts in the Friedel-Crafts alkylation of anilines with α,β-unsaturated aldehydes. core.ac.uk The catalyst reversibly forms a chiral iminium ion with the aldehyde, which then directs the nucleophilic attack of the aniline to one specific face, resulting in a product with high optical purity.

Another significant class of catalysts for this purpose is chiral Brønsted acids, such as BINOL-derived phosphoric acids. beilstein-journals.org These catalysts are particularly effective in aza-Friedel-Crafts reactions, where an electron-rich arene (like an aniline derivative) attacks an imine. The chiral acid catalyst activates the imine and controls the orientation of the reactants in the transition state through hydrogen bonding, thereby dictating the stereochemical outcome of the reaction.

While these advanced stereocontrol methods are not necessary for the synthesis of the achiral this compound, they represent the frontier of alkylated aniline synthesis, enabling the construction of complex, optically active molecules that are valuable as pharmaceuticals and fine chemicals.

Table 2: Examples of Chiral Catalysts in Asymmetric Aniline Alkylation

| Catalyst Type | Example Catalyst | Reaction Type | Role in Stereocontrol |

|---|---|---|---|

| Organocatalyst | Chiral Imidazolidinone Salts | Friedel-Crafts Alkylation | Activates α,β-unsaturated electrophiles via iminium ion formation, directing nucleophilic attack from aniline. core.ac.uk |

| Chiral Brønsted Acid | BINOL-derived Phosphoric Acids | Aza-Friedel-Crafts Reaction | Activates imines and controls the transition state geometry through a hydrogen-bonding network. beilstein-journals.org |

Advanced Characterization and Analytical Methodologies for 4 2 Phenylpropan 2 Yl Aniline

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 4-(2-Phenylpropan-2-yl)aniline. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) and phenyl rings would appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The methyl protons of the propan-2-yl group would present as a sharp singlet further upfield, and the NH₂ protons would also give a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum would show distinct signals for the quaternary carbon of the propan-2-yl group, the methyl carbons, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings, providing further confirmation of the compound's structure.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Aniline Ring) | 6.6 - 7.2 | 115 - 145 |

| Aromatic CH (Phenyl Ring) | 7.1 - 7.3 | 125 - 128 |

| Methyl (CH₃) | ~1.6 | ~30 |

| Quaternary C | - | ~42 |

| C-NH₂ | - | ~145 |

| C-ipso (Phenyl Ring) | - | ~150 |

| Amino (NH₂) | Variable (e.g., 3.6) | - |

Note: The data in this table is predicted based on the analysis of similar structures and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. d-nb.infochemguide.co.ukwhitman.edu

When this compound is analyzed by MS, it is first ionized to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion confirms the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The molecular ion is energetically unstable and can fragment into smaller, charged species. chemguide.co.uklibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, a common fragmentation pathway would be the cleavage of the bond between the quaternary carbon and the aniline ring, leading to the formation of a stable benzylic carbocation. The analysis of these fragment ions provides corroborative evidence for the proposed structure.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible m/z Value | Description |

|---|---|---|

| [C₁₅H₁₇N]⁺• | 211 | Molecular Ion (M⁺•) |

| [C₁₅H₁₆N]⁺ | 210 | Loss of a hydrogen atom (M-1) |

| [C₉H₁₁]⁺ | 119 | Benzylic cleavage, formation of the 2-phenylpropan-2-yl cation |

Note: The m/z values in this table are based on theoretical fragmentation patterns and serve as an illustrative guide.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgresearchgate.net

The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present at a characteristic frequency.

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds, and for this compound, it would be particularly useful for observing the vibrations of the aromatic rings and the carbon skeleton.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Signal |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) | Weak to medium |

| Aromatic C-H | Stretching | > 3000 | Strong |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

Note: The frequency ranges in this table are typical for the respective functional groups and serve as a general guide.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. thermofisher.comnih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a buffer to control the pH. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

While this compound itself is not chiral, chiral HPLC could be employed in scenarios where it is part of a racemic mixture of a derivatized form or if it contains chiral impurities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, allowing for their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.inforesearchgate.net It is highly effective for the analysis of volatile and semi-volatile compounds and is well-suited for determining the purity of this compound and identifying any trace impurities. nih.govepa.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then provides a mass spectrum for each component, allowing for its identification. This technique is particularly useful for detecting and identifying by-products from the synthesis or degradation products that may be present in trace amounts.

Column Chromatography for Purification Strategies

Column chromatography is a fundamental and widely utilized purification technique in organic chemistry, essential for isolating this compound from reaction mixtures. orgchemboulder.comcolumn-chromatography.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. orgchemboulder.com The choice of stationary and mobile phases is critical for achieving effective separation.

For the purification of this compound, a polar stationary phase like silica gel (SiO₂) or alumina (Al₂O₃) is typically employed. orgchemboulder.comcolumn-chromatography.com The separation mechanism relies on the polarity differences between the target compound and impurities. Since this compound possesses a polar amino group, it will adhere to the polar stationary phase. The selection of the mobile phase, or eluent, is crucial; its polarity determines how strongly compounds are adsorbed to the stationary phase versus how readily they are carried along with the mobile phase. orgchemboulder.com

A solvent system with low polarity, such as a mixture of hexanes and ethyl acetate, is often used. orgsyn.org By gradually increasing the polarity of the eluent (gradient elution), compounds can be selectively eluted from the column. Non-polar impurities will travel through the column more quickly with a less polar solvent, while the more polar this compound will require a more polar solvent to be displaced from the stationary phase and eluted. youtube.com Thin-Layer Chromatography (TLC) is generally used as a preliminary technique to determine the optimal solvent system for the column chromatography separation. orgchemboulder.com

Flash chromatography, a modification where air pressure is used to force the solvent through the column, can significantly speed up the purification process compared to traditional gravity chromatography. orgchemboulder.com The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by TLC, to identify which fractions contain the purified this compound. youtube.com

Table 1: Key Parameters in Column Chromatography for this compound Purification

| Parameter | Description | Common Choices for this compound |

|---|---|---|

| Stationary Phase | A solid adsorbent packed into the column that separates components of a mixture. orgchemboulder.com | Silica Gel (SiO₂), Alumina (Al₂O₃). column-chromatography.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase, carrying the components of the mixture with it. orgchemboulder.com | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Pentane/Diethyl ether). wiley-vch.de |

| Elution Technique | The process of passing the mobile phase through the column to move the analytes. | Isocratic (constant solvent composition) or Gradient (solvent composition is varied to increase polarity). orgsyn.org |

| Detection Method | Method used to identify the presence of the desired compound in the collected fractions. | Thin-Layer Chromatography (TLC). youtube.com |

Chemical Derivatization Strategies in Analytical Chemistry

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. mdpi.com For a compound like this compound, which lacks a strong chromophore or fluorophore, derivatization can significantly enhance its detectability. libretexts.org This process involves chemically modifying the primary amino group of the aniline derivative to attach a tag that has desirable analytical properties. mdpi.comlibretexts.org

The primary goals of derivatizing this compound are to:

Increase Detection Sensitivity: By introducing a moiety that strongly absorbs UV-Vis light or fluoresces, the limits of detection for the analyte can be substantially lowered. libretexts.orgresearchgate.net

Improve Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention times in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). acs.org

Enhance Selectivity: Reagents that react specifically with the primary amino group can help to distinguish the target analyte from other compounds in a complex matrix. greyhoundchrom.com

Derivatization reactions are typically performed "pre-column," meaning the analyte is derivatized before being injected into the chromatographic system. rsc.org The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product. researchgate.net

Derivatization Reagents for Enhanced Detection and Selectivity

A variety of reagents are available for the derivatization of primary aromatic amines like this compound, tailored for different analytical detectors. rsc.org

For HPLC with UV-Vis Detection , reagents that introduce highly conjugated aromatic systems are used to increase molar absorptivity. libretexts.org Examples include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent and UV-active derivatives. rsc.org

Dabsyl chloride (DBS-Cl): Forms stable, colored derivatives that can be detected in the visible range, offering good reproducibility. rsc.org

Phenyl isothiocyanate (PITC): Forms phenylthiourea derivatives suitable for UV detection. rsc.org

For HPLC with Fluorescence Detection , which offers higher sensitivity and selectivity, reagents that form fluorescent products are employed. libretexts.org These include:

o-Phthalaldehyde (OPA): A widely used reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. libretexts.orgresearchgate.net

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to yield intensely fluorescent derivatives. libretexts.orgrsc.org

2-(9-Carbazole)-ethyl-chloroformate (CEOC): A novel reagent developed for the analysis of aromatic amines, forming stable fluorescent derivatives. researchgate.net

For Gas Chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like anilines. acs.org Acylating agents are commonly used:

Heptafluorobutyric anhydride (HFBA): Reacts with the amine to form a stable, volatile amide derivative that is highly sensitive to electron-capture detection (ECD). researchgate.net

4-Carbethoxyhexafluorobutyryl chloride: A reagent used to derivatize aniline for GC-MS analysis, yielding a product with a strong molecular ion for positive identification. nih.gov

Table 2: Common Derivatization Reagents for Primary Aromatic Amines

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Benefit |

|---|---|---|---|---|

| Dansyl chloride | DNS-Cl | Primary Amines | HPLC-UV/Fluorescence | Forms stable, highly fluorescent derivatives. rsc.org |

| Dabsyl chloride | DBS-Cl | Primary Amines | HPLC-Vis | Produces stable, colored derivatives with good reproducibility. rsc.org |

| o-Phthalaldehyde | OPA | Primary Amines | HPLC-Fluorescence | Rapid reaction, forms intensely fluorescent products. libretexts.orgresearchgate.net |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary & Secondary Amines | HPLC-UV/Fluorescence | Forms highly fluorescent and UV-active derivatives. libretexts.org |

| Heptafluorobutyric anhydride | HFBA | Primary & Secondary Amines | GC-ECD/MS | Increases volatility and provides high sensitivity with ECD. researchgate.net |

Applications in Flow Analysis and Automated Analytical Systems

The derivatization and analysis of aromatic amines, including this compound, can be integrated into automated and high-throughput systems. nih.gov Flow analysis techniques, such as Flow Injection Analysis (FIA), and automated sample preparation workstations offer significant advantages in terms of speed, reproducibility, and reduced operator intervention. nih.govresearchgate.net

On-line Solid-Phase Extraction (SPE) coupled with HPLC is a powerful automated technique. thermofisher.com In this setup, an aqueous sample is passed through a small SPE cartridge where the aniline derivative is retained. After a washing step, the analyte is eluted directly into the HPLC system for separation and detection. This on-line approach automates the extraction and concentration steps, leading to time savings and improved process control. thermofisher.com

Automated sample preparation workstations, such as the Hamilton STAR™, can be programmed to perform complex liquid handling tasks, including derivatization. nih.govsemanticscholar.org These systems can precisely dispense the sample, reagents, and buffers, control reaction times and temperatures, and then prepare the final sample for injection into a GC-MS or LC-MS system. This automation has been successfully applied to the analysis of aromatic amines in biological samples, increasing sample throughput by significantly reducing sample cleanup and preparation time. nih.govsemanticscholar.org The integration of software for peak processing and quantification further streamlines the data flow, minimizing potential human error. nih.gov

These automated systems are crucial for routine monitoring and large-scale studies where a high number of samples need to be analyzed efficiently and reliably. nih.gov The combination of automated derivatization with sensitive detection methods like UPLC-MS/MS provides a robust platform for the rapid and accurate quantification of aromatic amines at low concentrations. waters.com

Computational and Theoretical Studies of 4 2 Phenylpropan 2 Yl Aniline

Quantum Chemical Investigations

Quantum chemical investigations are a cornerstone of understanding molecular properties. For a molecule like 4-(2-phenylpropan-2-yl)aniline, such studies would typically involve methods like Density Functional Theory (DFT) to map out its fundamental electronic characteristics.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the geometry, energy levels, and reactivity of molecules.

A crucial first step in any computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. However, specific published data on the optimized geometry and detailed electronic structure of this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and susceptibility to electronic excitation. rsc.org A smaller gap generally suggests higher reactivity. rsc.org This analysis also helps in understanding intramolecular charge transfer. Without dedicated studies, the specific HOMO-LUMO energies and the energy gap for this compound remain uncalculated and unreported in the literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, an MEP map would identify the electron-rich and electron-poor areas, offering predictions about its reactive behavior. Unfortunately, no such specific MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and unfilled orbitals. This analysis can quantify the stability gained from these interactions, offering deeper insight into the molecule's electronic structure. A detailed NBO analysis for this compound, which would quantify the delocalization between the phenyl rings and the aniline (B41778) moiety, is not present in the available literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules over time. nih.govchemrxiv.org These simulations can reveal the preferred shapes (conformations) of a molecule and how it interacts with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy associated with each. The collection of all possible conformations and their corresponding energies forms a potential energy landscape. rsc.orgbiorxiv.org The lowest points on this landscape, or energy minima, correspond to the most stable conformations of the molecule.

For this compound, a conformational analysis would explore the rotation around the single bonds, particularly the bond connecting the cumyl group to the aniline ring. This analysis would determine the most energetically favorable orientation of the phenyl and aniline rings relative to each other. However, a specific study detailing the conformational analysis and energy landscape of this compound has not been found in the scientific literature. General computational chemistry software could be used to perform such an analysis, which would typically involve geometry optimization calculations using methods like Density Functional Theory (DFT).

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgscience.govnih.gov By mapping properties onto this surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the packing of molecules in a solid state. researchgate.net

A Hirshfeld surface analysis for this compound would require its crystal structure. This analysis would reveal the nature and extent of interactions between adjacent molecules, such as N-H···π or C-H···π interactions, which could influence its physical properties. Despite the utility of this method, a publication detailing a Hirshfeld surface analysis specifically for the crystal structure of this compound could not be located in the searched scientific databases.

The table below illustrates the typical types of intermolecular contacts and their percentage contributions that are determined from a Hirshfeld surface analysis, though specific data for this compound is not available.

| Interaction Type | Typical Percentage Contribution |

| H···H | Varies |

| C···H/H···C | Varies |

| N···H/H···N | Varies |

| Other (e.g., π-π stacking) | Varies |

| This table is a template. Specific data for this compound is not available. |

Theoretical Mechanistic Studies of this compound Reactions

Theoretical mechanistic studies use computational methods to investigate the step-by-step process of a chemical reaction. wikipedia.orgsumitomo-chem.co.jp These studies can identify transition states, intermediates, and the energy barriers associated with a reaction, providing a detailed understanding of how reactants are converted into products. mdpi.comsmu.edubeilstein-journals.org

Reactions involving anilines can include electrophilic aromatic substitution, oxidation, or N-alkylation. A theoretical study of a reaction involving this compound would model the electronic and structural changes that occur, for instance, during its synthesis or subsequent chemical transformations. Such a study could predict the most likely reaction pathway and explain the observed product distribution.

A search of the scientific literature did not yield any specific theoretical studies on the reaction mechanisms of this compound.

The following table outlines some basic computed properties for this compound, as available from public chemical databases. nih.gov

| Property | Value | Source |

| Molecular Formula | C15H17N | PubChem nih.gov |

| Molecular Weight | 211.30 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Applications and Functionalization of 4 2 Phenylpropan 2 Yl Aniline

Research in Materials Science and Polymer Chemistry

In materials science, 4-(2-Phenylpropan-2-yl)aniline is primarily utilized for its ability to introduce significant steric hindrance. This bulky substituent influences polymer chain packing, solubility, and intermolecular interactions, which in turn affects the thermal, mechanical, and electronic properties of the final material.

The presence of the primary amine group allows this compound to function as a monomer in various polymerization reactions, most notably in the synthesis of high-performance polymers like polyimides and in the functionalization of conductive polymers such as polyaniline.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. core.ac.uk The properties of polyimides can be significantly altered by the specific structures of the diamine and dianhydride monomers used in their synthesis. vt.edu The incorporation of bulky, rigid groups into the polymer backbone is a common strategy to enhance solubility and modify thermal and dielectric properties. bohrium.com

When used as a diamine monomer, this compound can impart desirable characteristics to polyimides. The bulky 2-phenylpropan-2-yl group disrupts chain packing, which can increase the polymer's solubility in organic solvents and lower the dielectric constant by increasing free volume. researchgate.net Generally, polyimides exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, various aromatic polyimides show 5% weight loss temperatures (T₅%) well above 400°C. mdpi.comresearchgate.net The dielectric constants of polyimides can also be tuned; while typical values are around 3.5, introducing fluorine or bulky moieties can lower this value, which is advantageous for applications in microelectronics. researchgate.net

Table 1: General Thermal and Dielectric Properties of Aromatic Polyimides

| Property | Typical Value Range | Influencing Factors |

| Glass Transition Temperature (Tg) | 200–400 °C+ | Rigidity of polymer backbone, intermolecular forces core.ac.ukresearchgate.net |

| 5% Weight Loss Temperature (T₅%) | > 400 °C | Bond energies within the polymer structure core.ac.ukmdpi.com |

| Dielectric Constant (k) at 1 MHz | 2.5–3.8 | Polarizability, fluorine content, free volume researchgate.netresearchgate.net |

Polyaniline (PANI) is a well-known conducting polymer with applications in various electronic devices. lettersonmaterials.comnih.gov Its properties can be modified by creating derivatives, which involves synthesizing polymers from substituted aniline (B41778) monomers. researchgate.netnih.gov The introduction of a substituent on the aniline ring, such as the 2-phenylpropan-2-yl group, can significantly impact the resulting polymer's electronic and physical properties.

The bulky nature of the 2-phenylpropan-2-yl group introduces steric hindrance that can affect the planarity and packing of the polymer chains. This generally leads to increased solubility in common organic solvents, a common challenge with unsubstituted PANI. nih.gov However, this disruption of planarity and intermolecular packing can also decrease electrical conductivity compared to pristine PANI by hindering charge transport between chains. researchgate.net The specific electronic effects of the substituent also play a role in the polymer's final properties, influencing its redox activity and sensitivity in sensor applications. lettersonmaterials.comresearchgate.net

The structural features of this compound make it a valuable component in the design of materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.uk In this context, it is often incorporated into larger molecules that function as fluorescent emitters.

In high-efficiency "hyper-fluorescent" OLEDs, which utilize Thermally Activated Delayed Fluorescence (TADF), fluorescent emitters are doped into a host material. tandfonline.com A key challenge in these devices is to prevent unwanted energy transfer processes that reduce efficiency. The this compound moiety is used to construct larger emitter molecules, such as N⁹,N⁹,N¹⁰,N¹⁰-tetrakis(4-(2-phenylpropan-2-yl)phenyl)anthracene-9,10-diamine (PhtBuPAD), where the 2-phenylpropan-2-yl unit acts as a bulky blocking group. tandfonline.comtandfonline.com

This large, sterically hindering group functions as a shield for the core of the emitter molecule. researchgate.net By physically separating the electronically active cores of adjacent emitter molecules, as well as separating them from host and TADF sensitizer molecules, it reduces detrimental short-range intermolecular interactions. tandfonline.comtandfonline.com

The primary function of the bulky 2-phenylpropan-2-yl blocking unit is to suppress two key efficiency-loss pathways: Dexter energy transfer and concentration quenching. tandfonline.comtandfonline.com

Dexter Energy Transfer: This is a short-range, non-radiative energy transfer process that can occur from the triplet states of the host or TADF sensitizer to the triplet state of the fluorescent emitter. Since triplet excitons on the fluorescent emitter are typically lost through non-radiative decay, this process significantly lowers the device's internal quantum efficiency. The steric bulk of the 2-phenylpropan-2-yl groups minimizes the necessary orbital overlap between molecules, effectively suppressing this transfer. tandfonline.comtandfonline.com

Concentration Quenching: At higher concentrations, emitter molecules can aggregate, leading to the formation of non-emissive states and a reduction in fluorescence. The bulky blocking units prevent the emitter molecules from getting too close to one another, thereby mitigating concentration quenching. tandfonline.comtandfonline.com

Research has shown that incorporating the 2-phenylpropan-2-yl unit into a fluorescent emitter leads to superior device performance. In one study, a green hyper-fluorescent OLED using an emitter with this blocking unit achieved a high maximum external quantum efficiency (EQE) of 18.1% with a low roll-off in efficiency at higher brightness. tandfonline.comtandfonline.com This performance was notably better than a similar device using an emitter with a smaller tert-butyl blocking group. tandfonline.com

Table 2: Performance Comparison of OLED Emitters with Different Bulky Blocking Units

| Bulky Blocking Unit | Emitter Molecule | Maximum External Quantum Efficiency (EQE) | Key Finding |

| 2-phenylpropan-2-yl | PhtBuPAD | 18.1% | Effectively suppresses Dexter energy transfer and concentration quenching, leading to high efficiency and low roll-off. tandfonline.comtandfonline.com |

| tert-butyl | 6tBPA | < 18.1% | Less effective at suppressing energy loss mechanisms compared to the 2-phenylpropan-2-yl unit. tandfonline.com |

Development of Advanced Composites and Coatings

Aromatic amines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and epoxy resins, which are valued for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu this compound, as a substituted aromatic amine, is a candidate monomer for creating advanced composites and coatings with tailored properties.

The incorporation of the bulky 2-phenylpropan-2-yl (cumyl) group onto the aniline backbone is anticipated to significantly influence the final properties of the polymers. This substituent can enhance the solubility of the resulting polyimides in organic solvents, a common challenge in the processing of these materials. vt.edu The two-step synthesis method for polyimides, which involves the formation of a soluble poly(amic acid) precursor from a dianhydride and a diamine, is the most common route for production. vt.edudakenchem.com In this process, the structure of the diamine is critical in defining the characteristics of the final polyimide film or coating. vt.edu

In epoxy resin systems, aromatic amines function as curing agents or hardeners, reacting with the epoxy groups to form a cross-linked three-dimensional network. nih.govmdpi.com The structure of the amine curing agent dictates the curing behavior and the thermomechanical performance of the final thermoset material. nih.govresearchgate.net The use of this compound as a curing agent could lead to resins with increased glass transition temperatures (Tg) and improved thermal stability due to the rigid aromatic structure. The steric hindrance provided by the cumyl group might also affect the curing kinetics and the network density of the resin.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Ligand Research

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes and organic linkers or purely from organic building blocks, respectively. frontiersin.orgrsc.org The choice of the organic ligand or linker is paramount as it determines the pore size, geometry, and chemical environment of the framework, which in turn governs its application in areas like gas storage, separation, and catalysis. mdpi.com

Aniline and its derivatives are valuable in the synthesis of COFs, particularly those with imine linkages, where the amine group reacts with an aldehyde. rsc.org Aniline can also act as a modulator during COF synthesis, helping to control the reversibility of the reaction and improve the crystallinity of the final product. nih.gov The introduction of a this compound moiety as a linker or modulator in COF synthesis could impart specific functionalities. The bulky and hydrophobic cumyl group could create a nonpolar microenvironment within the pores, potentially enhancing the selective adsorption of nonpolar guest molecules.

In MOF chemistry, amino-functionalized ligands are frequently used to construct frameworks with tailored properties. frontiersin.org While carboxylic acids are the most common coordinating groups, the amine functionality can be used for post-synthetic modification or to directly participate in building the framework. Utilizing a ligand derived from this compound could lead to MOFs with unique surface properties and functionalities, influencing their performance in catalysis or as sensors.

Investigations in Medicinal Chemistry and Biological Applications

The aniline scaffold is a common feature in many pharmacologically active molecules. The versatility of the aniline structure allows for modifications that can fine-tune a compound's biological activity, making its derivatives a subject of intense research in medicinal chemistry. mdpi.com

Structure-Activity Relationship (SAR) Studies for Aniline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. For aniline derivatives, SAR investigations have shown that the nature, position, and size of substituents on the aromatic ring profoundly impact their biological activity. mdpi.com Key factors influencing the SAR of aniline derivatives include:

Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can alter the pKa of the amino group and influence how the molecule interacts with its biological target. mdpi.comresearchgate.net

Steric Effects : The size and bulkiness of substituents can affect the molecule's ability to fit into the binding pocket of a receptor or enzyme. acs.org Bulky groups can also enhance selectivity for a particular target.

Lipophilicity : The hydrophobicity or hydrophilicity of the molecule, largely determined by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The this compound structure possesses a large, nonpolar cumyl group at the para position. This substituent would significantly increase the molecule's lipophilicity and introduce considerable steric bulk. In SAR studies, this group would be expected to favor interactions with hydrophobic pockets in target proteins and could be modified to explore the optimal size and shape for binding affinity and selectivity.

Table 1: General SAR Principles for Aniline Derivatives

Evaluation of Biological Activities (e.g., Antimicrobial, Antioxidant)

Aniline derivatives have been investigated for a wide range of biological activities, including antimicrobial and antioxidant effects.

Antioxidant Activity : The antioxidant potential of aniline derivatives is often attributed to the hydrogen-donating ability of the N-H group, which can neutralize free radicals. researchgate.net The presence of electron-donating substituents on the aromatic ring generally enhances this activity by stabilizing the resulting radical. acs.org Conversely, bulky substituents near the amino group can sometimes decrease antioxidant activity due to steric hindrance. acs.org The cumyl group, being weakly electron-donating, could potentially support the antioxidant capacity of the aniline moiety, although steric factors would also play a role.

Table 2: Summary of Potential Biological Activities of Aniline Derivatives

Mechanisms of Interaction with Molecular Targets

The biological effects of aniline derivatives stem from their interaction with specific molecular targets, such as enzymes or receptors. nih.gov Molecular docking studies are computational methods used to predict how a ligand binds to a protein's active site, providing insights into the binding affinity and potential biological activity. uomisan.edu.iq For an aniline derivative, the amino group can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in pi-stacking or hydrophobic interactions.

In the case of this compound, the large, hydrophobic cumyl group would likely be a key determinant in its binding to a molecular target. This group could fit into a hydrophobic pocket within a protein, contributing significantly to the binding affinity through van der Waals forces. The specific orientation of this group would be critical for achieving a stable and effective interaction.

Free Radical Scavenging Potentials

Free radicals are highly reactive species that can cause cellular damage through oxidative stress, a process implicated in numerous diseases. nih.govmdpi.com Antioxidants mitigate this damage by neutralizing free radicals. The primary mechanism for the free radical scavenging activity of anilines involves the donation of a hydrogen atom from the amino group to a radical species, thereby stabilizing it. researchgate.netnih.gov

Role as a Precursor for Mannich Base Derivatives in Drug Discovery

The Mannich reaction is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse class of compounds known as Mannich bases. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. academicjournals.org The resulting β-amino-ketones, or Mannich bases, are recognized as significant pharmacophores due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. scholarsresearchlibrary.comijpca.org

The primary amine group of this compound makes it an ideal substrate for the Mannich reaction. By reacting with an aldehyde and a compound containing an active hydrogen (such as a ketone), it can be incorporated into novel Mannich base structures. The presence of the bulky and lipophilic 2-phenylpropan-2-yl moiety can significantly influence the pharmacological profile of the resulting derivatives. This group can enhance the molecule's ability to cross biological membranes and may provide specific steric interactions with biological targets, potentially leading to improved potency or selectivity.

The synthesis of Mannich bases is a versatile method for creating new chemical entities with potential therapeutic value. researchgate.net For instance, the reaction of vanillin, an aromatic amine like 4-chloroaniline, and cyclohexanone has been shown to produce Mannich bases with high yield and diastereoselectivity. rsc.org These compounds exhibited notable in vitro antioxidative activity. rsc.org Given its structural similarity to other anilines used in such syntheses, this compound is a promising precursor for generating new libraries of Mannich bases for drug discovery programs.

Analogues in HIV-1 Capsid Inhibition Research

The capsid (CA) protein of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical and clinically unexploited therapeutic target. Small molecules that inhibit the function of the CA protein can disrupt the viral life cycle at multiple stages. Research in this area has identified a class of potent inhibitors that are derivatives of phenylalanine.

While this compound itself is not a direct inhibitor, its structural motifs are relevant to the design of analogues of known HIV-1 capsid inhibitors. The 2-phenylpropan-2-yl group is a bioisostere for other bulky aromatic groups found in potent inhibitors. The aniline moiety provides a key attachment point for building more complex molecules that can interact with the binding pockets of the HIV-1 CA protein. The development of these inhibitors often involves creating libraries of compounds with diverse substitutions to explore structure-activity relationships (SAR). The unique steric and electronic properties of the this compound core make it a valuable component for inclusion in such libraries to probe the binding site and optimize inhibitor potency.

Compounds Containing the 2-Phenylpropan-2-yl Moiety in Regulated Substances Research

The 2-phenylpropan-2-yl group, also known as the cumyl group, has been identified in a number of new psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs). nih.govresearchgate.netugent.be These substances are designed to mimic the effects of cannabis but often have significantly different and more dangerous pharmacological profiles.

Regulators and law enforcement agencies closely monitor the emergence of NPS. The compound CUMYL-4CN-BINACA, which contains the N-(2-phenylpropan-2-yl) moiety, was identified as a new synthetic cannabinoid on the illegal market and has been subject to joint reports by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol. researchgate.neteuropa.eu The presence of the cumyl group is a key structural feature of a class of synthetic cannabinoids, including others like CUMYL-PICA and CUMYL-CBMICA. nih.govnih.gov

The research in this area focuses on the identification, analytical characterization, and metabolic profiling of these regulated substances to develop effective detection methods and understand their potential for harm. nih.gov The this compound molecule, while not a regulated substance itself, contains the characteristic cumyl group and serves as a reference point and potential precursor in the forensic analysis and chemical synthesis of these compounds.

Catalysis and Derivatization Applications

Potential as a Ligand in Catalytic Systems

In the field of organometallic catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. Sterically hindered amines and their derivatives are valuable as ligands, particularly in cross-coupling reactions. The bulky substituents on these ligands can facilitate key steps in the catalytic cycle, such as reductive elimination, and can also protect the metal center from deactivation pathways.

This compound, with its sterically demanding cumyl group, possesses the structural characteristics of a promising ligand precursor. While this specific aniline has not been extensively reported as a ligand itself, related phosphine-based ligands with bulky substituents are known to be effective in palladium-catalyzed amination reactions developed by Buchwald and Hartwig. abcr.com Furthermore, N-heterocyclic carbene (NHC) ligands, which can be synthesized from amine precursors, are widely used in copper and palladium catalysis. researchgate.netnih.gov The electronic properties of the aniline ring, combined with the steric bulk of the 2-phenylpropan-2-yl group, could be harnessed to create novel ligands for a variety of catalytic transformations, including C-C and C-N bond-forming reactions. nih.govresearchgate.net

Utilization as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.org This process can improve the analyte's volatility, thermal stability, or detectability. sigmaaldrich.com Aniline and its derivatives are used as derivatizing agents because their primary amine group can react with various functional groups (e.g., carbonyls, carboxylic acids) to form stable, easily detectable products. nih.govresearchgate.net

This compound can function as a derivatization reagent. Its primary amine is nucleophilic and can be used to tag analytes. The introduction of the 2-phenylpropan-2-yl moiety into the analyte molecule would significantly alter its chromatographic properties. This large, nonpolar group would increase the retention time in reversed-phase HPLC, potentially improving separation from interfering substances in complex matrices. In GC, derivatization with this compound could enhance the thermal stability and alter the fragmentation pattern in mass spectrometry (MS), aiding in structural elucidation and quantification. nih.gov The phenyl group also acts as a chromophore, which would allow for or enhance UV detection in HPLC analysis. researchgate.net

Future Research Directions and Emerging Trends

Development of Enantioselective Synthetic Routes

The development of enantioselective synthetic routes for 4-(2-Phenylpropan-2-yl)aniline and its derivatives is a significant area of future research. While the parent molecule is achiral, the synthesis of chiral derivatives is crucial for applications in pharmaceuticals, where a specific enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful.

Current research in asymmetric synthesis focuses on several key areas that could be applied to this compound. frontiersin.orgnih.gov Catalytic asymmetric synthesis, utilizing chiral catalysts such as transition metal complexes or organocatalysts, is a powerful strategy for producing enantiomerically pure compounds. frontiersin.orgnih.gov For instance, chiral Brønsted acids or bases can facilitate asymmetric transformations under mild conditions. nih.gov The development of novel chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, could enable the enantioselective synthesis of complex derivatives. rsc.org

Future work will likely involve designing specific catalysts that can effectively control the stereochemistry of reactions involving the this compound scaffold. This could lead to the efficient production of a wide range of chiral molecules with potential applications in drug discovery and materials science.

Table 1: Potential Asymmetric Catalysis Strategies

| Catalysis Type | Catalyst Example | Potential Reaction | Desired Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric amination | Enantiomerically enriched amine derivatives |

| Transition Metal Catalysis | Palladium with Chiral Ligand | Asymmetric C-H functionalization | Chiral functionalized aniline (B41778) derivatives |

| Biocatalysis | Engineered Enzymes | Kinetic resolution of racemic mixtures | Isolation of a single enantiomer |

Exploration of Novel Biomedical Applications and Targeted Therapies

The aniline scaffold is a common structural motif in many pharmaceutical compounds, suggesting that this compound could serve as a valuable building block in drug discovery. umich.eduresearchgate.netresearchgate.net Future research will likely focus on synthesizing and evaluating derivatives of this compound for various biomedical applications, including the development of targeted therapies.

Aniline derivatives have been investigated as potent antitumor agents. medchemexpress.comnih.gov For example, some derivatives act as inhibitors of human DNA topoisomerase II, a key enzyme in cell proliferation. nih.gov Research into this compound could involve creating libraries of related compounds and screening them for activity against cancer cell lines. The bulky 2-phenylpropan-2-yl group may offer unique steric and electronic properties that could be exploited to achieve high selectivity and potency for specific biological targets. smolecule.com

The development of targeted therapies requires a deep understanding of the interactions between a drug molecule and its biological target. Future studies will likely employ techniques such as X-ray crystallography and computational modeling to elucidate the binding modes of this compound derivatives to proteins of interest. This information will be crucial for designing next-generation drugs with improved efficacy and reduced side effects.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and development. nih.govsemanticscholar.orgroyalholloway.ac.uk In the context of this compound, these technologies can be used to accelerate the discovery and optimization of new synthetic routes and applications.

Predictive models can be developed to forecast the physicochemical properties, biological activity, and toxicity of novel derivatives. nih.govmdpi.com By training algorithms on large datasets of chemical structures and experimental data, researchers can identify promising candidates for synthesis and testing, thereby reducing the time and cost of drug discovery and materials development. mdpi.com For example, machine learning models have been successfully used to predict the carcinogenic activity of aromatic amines. nih.gov

AI can also play a crucial role in computer-aided synthesis planning (CASP). nih.govsemanticscholar.org These systems can propose efficient synthetic routes to target molecules, including derivatives of this compound, by analyzing vast databases of chemical reactions. nih.gov This can help chemists design more efficient and sustainable synthetic strategies.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Technique | Objective |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Forecast biological activity and toxicity of new derivatives. nih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Identify optimal and novel synthetic pathways. nih.govsemanticscholar.org |

| Reaction Optimization | Bayesian Optimization | Efficiently determine the best reaction conditions (temperature, catalyst, etc.). |

Sustainable Synthesis and Green Chemistry Principles in Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. Future research on this compound will undoubtedly emphasize the integration of green chemistry principles into its production.

This includes the development of synthetic methods that minimize waste, reduce energy consumption, and use less hazardous solvents and reagents. tandfonline.comijtsrd.comijtsrd.comijiras.com Microwave-assisted synthesis, for example, has been shown to be a green and efficient method for producing substituted anilines, often reducing reaction times and eliminating the need for organic solvents. tandfonline.com The use of benign and inexpensive catalysts, such as magnesium sulfate (B86663), is another promising approach for the eco-friendly synthesis of aniline derivatives. ijtsrd.comijtsrd.com

Furthermore, exploring alternative reaction media, such as water or bio-based solvents, will be a key area of research. ijiras.com The goal is to develop a life cycle for this compound that is sustainable from start to finish, minimizing its environmental impact. A new electrocatalytic method for producing anilines could also offer a more environmentally sustainable manufacturing process. chemistryworld.com

Advanced Characterization of Functionalized Materials Incorporating this compound

The incorporation of this compound into polymers and other materials could lead to the development of advanced functional materials with unique properties. smolecule.com The bulky substituent on the aniline ring may impart desirable characteristics such as increased thermal stability, altered solubility, or specific optical and electronic properties.

Future research will focus on synthesizing and characterizing these new materials. Advanced analytical techniques will be essential for understanding their structure-property relationships. Techniques such as thermogravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and solid-state NMR are powerful tools for characterizing functionalized materials. nih.gov